![molecular formula C15H12N2 B3260966 4-Benzylcinnoline CAS No. 33732-57-9](/img/structure/B3260966.png)
4-Benzylcinnoline
Overview
Description
Scientific Research Applications
Synthesis of N-Benzylcinnoline Derivatives
Research conducted by Stańczak (1997) focused on the synthesis of N1 and N2-substituted 4-hydroxycinnolines, which were then reduced to N-benzyl-4-oxo-1,2,3,4-tetrahydrocinnolines. These derivatives have been studied for their effects on the central nervous system (Stańczak, 1997).
Chemical Genetics and Apoptosis Induction
Cai, Drewe, and Kasibhatla (2006) utilized a chemical genetics approach for the discovery of apoptosis inducers. Their study includes the use of compounds like 4-aryl-4H-chromenes and 3-aryl-5-aryl-1,2,4-oxadiazoles, which are structurally related to benzylcinnoline, for identifying potential anticancer agents and molecular targets (Cai, Drewe, & Kasibhatla, 2006).
Antimicrobial Potential of Cinnoline Derivatives
Bello et al. (2017) studied the synthesis and antimicrobial potential of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, demonstrating the significance of the quinoline core in medicinal chemistry, particularly in combating drug-resistant bacterial infections (Bello et al., 2017).
Biological Activities of Quinoxaline and Benzofuran Derivatives
Research on quinoxaline and benzofuran derivatives, which are related to benzylcinnoline, highlights their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Sharma et al. (2021) and Naik et al. (2015) provide insights into the medicinal importance of these heterocyclic compounds (Sharma et al., 2021); (Naik et al., 2015).
properties
IUPAC Name |
4-benzylcinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-13-11-16-17-15-9-5-4-8-14(13)15/h1-9,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYDRDCBXHKBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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